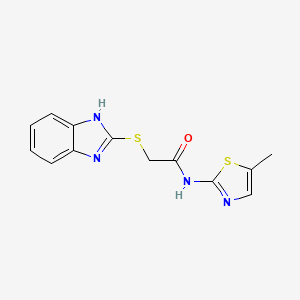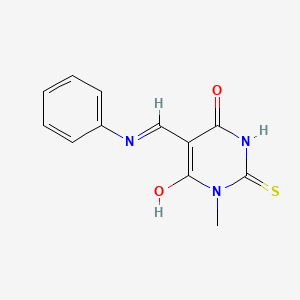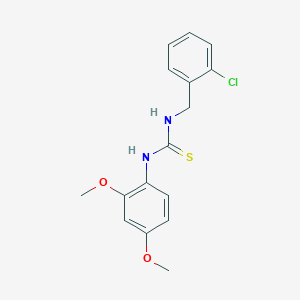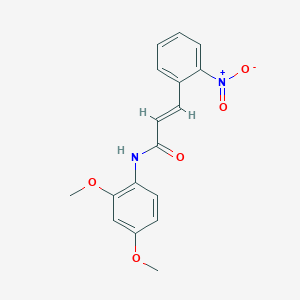
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole, also known as IB-MECA, is a potent and selective agonist for the adenosine A3 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The adenosine A3 receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under various physiological and pathological conditions. 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole binds selectively to the adenosine A3 receptor and activates downstream signaling pathways, including the cAMP/PKA and MAPK/ERK pathways. The activation of these pathways leads to various cellular responses, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole induces cell cycle arrest and apoptosis, inhibits angiogenesis and metastasis, and enhances the antitumor immune response. In inflammatory cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole reduces the production of pro-inflammatory cytokines and chemokines, and promotes the differentiation and activation of regulatory T cells. In neuronal cells, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole protects against oxidative stress and inflammation, and enhances synaptic plasticity and memory consolidation.
实验室实验的优点和局限性
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its well-characterized mechanism of action, and its availability from commercial sources. However, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole also has some limitations, such as its solubility in aqueous solutions, its potential toxicity at high concentrations, and its susceptibility to degradation in biological fluids.
未来方向
There are several future directions for the research on 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its therapeutic potential in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to develop more potent and selective analogs of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole, which can overcome its limitations and improve its efficacy and safety. Moreover, the development of new imaging probes and biomarkers for the adenosine A3 receptor can facilitate the in vivo monitoring of the pharmacokinetics and pharmacodynamics of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole and its analogs.
合成方法
The synthesis of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole involves several steps, starting from the reaction of 2-nitrobenzimidazole with isobutyraldehyde to obtain the corresponding nitroalcohol. This intermediate is then reduced to the amine using sodium borohydride, followed by a reductive amination with 3-methylbutyraldehyde to form the final product. The yield of 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been widely used in scientific research for its potential therapeutic applications. One of the most promising areas is cancer therapy, as the adenosine A3 receptor has been found to be overexpressed in various types of cancer cells. 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. In addition, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease, asthma, and arthritis. Moreover, 2-isobutyl-1-(3-methylbutyl)-1H-benzimidazole has neuroprotective properties and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(3-methylbutyl)-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)9-10-18-15-8-6-5-7-14(15)17-16(18)11-13(3)4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUAPPQVZXPPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)



![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

